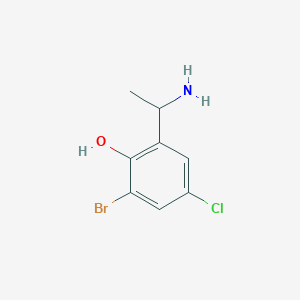

2-(1-Aminoethyl)-6-bromo-4-chlorophenol

Description

Contextual Significance of Halogenated Aminophenol Scaffolds

Halogenated aminophenol scaffolds are crucial building blocks in medicinal chemistry and materials science. The introduction of halogen atoms into an aminophenol framework can significantly alter the molecule's physicochemical properties. nih.govnih.gov Halogenation is a common strategy in drug design to enhance the potency and metabolic stability of pharmaceutical leads. nih.govnih.gov Halogens can improve properties such as lipophilicity and permeability, which are critical for a compound's pharmacological profile. nih.govmdpi.com

The presence of both an amino group and a phenolic hydroxyl group provides sites for various chemical reactions, including acid-base reactions and the formation of complexes with metal ions. The interplay of these functional groups within a halogenated aromatic system creates a platform for developing novel compounds with specific biological or material properties.

Overview of 2-(1-Aminoethyl)-6-bromo-4-chlorophenol in Current Academic Research

While extensive research on this compound is still in its early stages, preliminary studies and the compound's structural characteristics suggest several areas of potential application. The synthesis of this compound can be complex due to its multiple functional groups. smolecule.com A common approach involves the bromination of a chlorophenol derivative, followed by the introduction of the aminoethyl group through a nucleophilic substitution reaction. smolecule.com

Research indicates that compounds with similar structures exhibit significant biological activity. smolecule.com For instance, some halogenated phenols and their derivatives have been investigated for their antimicrobial properties. smolecule.comontosight.ai The structural features of this compound suggest it could be a candidate for developing new antimicrobial agents. smolecule.com Furthermore, the general class of aminophenol derivatives has been explored in cancer research, indicating another possible avenue for investigation. smolecule.com

The chemical reactivity of this compound is largely dictated by its functional groups. The bromine and chlorine atoms are susceptible to nucleophilic substitution, while the phenolic hydroxyl group can participate in acid-base reactions. smolecule.com The amino group can act as a coordination site for metal ions, potentially forming complexes with catalytic or enhanced biological activities. smolecule.com

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| 2-Amino-6-bromo-4-chlorophenol | C₆H₅BrClNO | 222.47 | A core aminophenol structure with bromine and chlorine substituents. chemscene.comachemblock.com |

| 2-Bromo-4-chlorophenol (B154644) | C₆H₄BrClO | 207.45 | A simpler halogenated phenol (B47542), serving as a potential precursor. ontosight.aitcichemicals.com |

| 3-Bromo-5-chlorosalicylaldehyde | C₇H₄BrClO₂ | 235.46 | A related aldehyde used in the synthesis of Schiff bases. researchgate.netnih.gov |

The crystal structure of similar compounds has been analyzed, revealing insights into the spatial arrangement of atoms. For example, studies on related Schiff base derivatives of bromo-chlorophenols show the formation of intramolecular hydrogen bonds and specific molecular conformations. researchgate.netnih.govnih.gov Such structural information is vital for understanding the molecule's interaction with biological targets.

Table 2: Summary of Research on Related Halogenated Phenols

| Research Area | Findings on Related Compounds | Potential Relevance to this compound |

|---|---|---|

| Synthesis | Multistep synthetic routes are often required for halogenated phenols and their derivatives. chemicalbook.comgoogle.com | The synthesis of this compound likely involves similar complex organic chemistry pathways. smolecule.com |

| Biological Activity | Schiff bases derived from halogenated phenols have shown a range of bioactivities, including antimicrobial and antitumor potential. researchgate.netresearchgate.net | The aminoethyl group in this compound could be modified to form Schiff bases with potential biological applications. |

| Structural Chemistry | X-ray diffraction studies of related compounds have detailed molecular geometry and intermolecular interactions. nih.govnih.gov | Understanding the crystal structure of this compound would be crucial for predicting its interactions and properties. |

Structure

3D Structure

Properties

Molecular Formula |

C8H9BrClNO |

|---|---|

Molecular Weight |

250.52 g/mol |

IUPAC Name |

2-(1-aminoethyl)-6-bromo-4-chlorophenol |

InChI |

InChI=1S/C8H9BrClNO/c1-4(11)6-2-5(10)3-7(9)8(6)12/h2-4,12H,11H2,1H3 |

InChI Key |

GEVWPFPWSITIJQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C(=CC(=C1)Cl)Br)O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 1 Aminoethyl 6 Bromo 4 Chlorophenol and Its Structural Analogs

Regioselective Halogenation Strategies for Phenolic Precursors

Achieving the desired 2-bromo, 4-chloro substitution pattern on a phenolic ring requires carefully controlled halogenation strategies. The strong activating, ortho-, para-directing nature of the hydroxyl group necessitates methods that can override or leverage these electronics to install halogens at specific positions.

Controlled Bromination Protocols

The introduction of a bromine atom ortho to the hydroxyl group in a para-substituted phenol (B47542) is a key synthetic step. Direct bromination of 4-chlorophenol (B41353) would typically yield the desired 2-bromo-4-chlorophenol (B154644), but controlling for side products like the 2,6-dibromo species is crucial. Several advanced protocols have been developed to enhance regioselectivity and yield.

One effective method involves the bromination of 2-chlorophenol (B165306) in the presence of a directing catalyst. The use of triethylamine (B128534) hydrochloride in a chlorobenzene (B131634) solvent has been shown to polarize the bromine molecule, facilitating electrophilic substitution at the para-position relative to the chlorine, which is the C4 position of the final product structure. This approach effectively suppresses the formation of the undesired 6-bromo-2-chlorophenol isomer, achieving yields as high as 99.1%. google.com

Another strategy focuses on minimizing byproducts during the bromination of 4-chloro-substituted phenols. Performing the reaction in a mixture of acetic acid and a salt of a strong base and a weak acid, such as sodium acetate (B1210297), has been found to inhibit the formation of diaryl ethers, which are common byproducts in such reactions. google.com Furthermore, novel catalytic systems, including nanometer positioning catalysts composed of a mixture of transition element hydrochlorides like copper, zinc, and silver chlorides, have been reported to produce high-purity 2-chloro-4-bromophenol from ortho-chlorophenol with yields and purities exceeding 97%. google.com

Table 1: Selected Protocols for Regioselective Bromination of Phenolic Precursors

| Precursor | Brominating Agent | Catalyst / Additive | Solvent | Key Outcome | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Chlorophenol | Bromine | Triethylamine hydrochloride | Chlorobenzene | Suppresses 2,6-isomer formation | 99.1% | google.com |

| 4-Chloro substituted phenol | Brominating agent | Sodium acetate | Acetic Acid | Inhibits diaryl ether formation | 93% | google.com |

| o-Chlorophenol | Bromine | CuCl₂, ZnCl₂, AgCl (nano) | Not specified | High purity product | 97.3% | google.com |

Targeted Chlorination Protocols

Targeted chlorination is essential when the synthetic route starts from a precursor that already contains the bromine atom, such as 2-bromophenol (B46759). The goal is to selectively introduce a chlorine atom at the C4 position (para to the hydroxyl group).

A common and effective reagent for this transformation is N-chlorosuccinimide (NCS). The para-chlorination of 2-bromophenol can be achieved using NCS in acetonitrile (B52724), often with the addition of a catalytic amount of sulfuric acid, to afford 2-bromo-4-chlorophenol in high yield. chemicalbook.com For precursors without existing halogenation, chlorination can be directed to the para-position using chlorine gas in a suitable solvent like benzotrifluoride (B45747) (BTF), which has been shown to provide high yields and purity after a simple workup. google.com

More recently, palladium-catalyzed C-H activation has emerged as a powerful tool for regioselective halogenation. A Pd(II)-catalyzed protocol has been developed for the direct chlorination of phenolic compounds at room temperature, demonstrating excellent regioselectivity. researchgate.net Electrochemical methods also offer a modern alternative, where chlorinated 4-aminophenol (B1666318) derivatives can be synthesized using dichloromethane (B109758) as both the solvent and the chlorine source in a catalyst-free process. rsc.org

Sequential Halogenation and Cross-Coupling Approaches

For constructing highly substituted aromatic systems, sequential functionalization of polyhalogenated precursors via cross-coupling reactions offers a versatile and powerful strategy. nih.gov This approach allows for the programmed introduction of different substituents by exploiting the differential reactivity of C-X bonds or by controlling reaction conditions.

The site-selectivity of cross-coupling reactions on arenes bearing multiple identical halogens can be controlled by steric and electronic factors. nih.gov For instance, in a polybrominated phenol, a Suzuki or Negishi coupling can be directed to the most sterically accessible C-Br bond first, leaving the more hindered positions available for subsequent transformations. nih.govnih.gov This principle allows for a modular synthesis of complex analogs. The reactivity of different halogens (I > Br > Cl) towards oxidative addition in palladium-catalyzed couplings can also be exploited. A bromo-chloro-phenol could first undergo coupling at the more reactive C-Br bond, followed by a second coupling at the C-Cl bond under more forcing conditions.

Alternative strategies for synthesizing polysubstituted phenols include rhodium-catalyzed C-H activation and annulation reactions with diazo compounds, providing another route to complex phenolic structures. researchgate.net

Introduction of the 1-Aminoethyl Moiety

The introduction of the chiral 1-aminoethyl side chain at the C2 position of the phenolic ring is a critical step that establishes a stereocenter. Advanced methodologies focus on achieving this with high stereoselectivity.

Stereoselective Alkylation and Amination Approaches

Several routes have been explored for the asymmetric synthesis of 2-(1-aminoethyl)phenols. researchgate.net A highly efficient method involves the diastereoselective reduction of a chiral imine. This process typically starts with the corresponding 2-hydroxyacetophenone, which is condensed with a chiral amine, such as (S)-(-)-methylbenzylamine, to form an imine. Subsequent reduction of this imine with an appropriate hydride source, like sodium borohydride, leads to the desired aminoethyl product with a high degree of stereocontrol, often yielding diastereomeric ratios greater than 99:1. researchgate.net

Other strategies include the enantioselective reduction of the ketone precursor to a chiral alcohol, followed by nucleophilic substitution to introduce the amino group. researchgate.net More recent innovations include stereoselective electrocatalytic methods. Using a chiral carboxylic acid derived from serine, various aryl, alkyl, and other fragments can be coupled through a decarboxylative process to generate enantiopure amino alcohols in a modular fashion. nih.gov Another general method for synthesizing syn- and anti-1,3-amino alcohols involves the highly diastereoselective addition of metalloenamines, derived from N-sulfinyl imines, to aldehydes. nih.gov

Asymmetric Synthesis via Biocatalysis and Organocatalysis

Biocatalysis and organocatalysis represent the forefront of asymmetric synthesis, offering green and highly selective methods for creating chiral molecules. nih.govnih.gov

Biocatalysis utilizes enzymes to perform stereoselective transformations with high efficiency and selectivity. mdpi.com For the synthesis of chiral amines, imine reductases (IREDs) are particularly valuable. These enzymes catalyze the asymmetric reduction of imines to their corresponding amines with excellent enantiomeric excess (ee). researchgate.netnih.gov A one-pot cascade biocatalysis system has been developed for the asymmetric para-aminoethylation of unprotected phenols. This system uses simple starting materials and involves a sequence of enzymatic reactions, such as vinylation and hydroamination, to produce chiral amines with good conversion rates and often exceeding 99% ee. figshare.com

Table 2: Biocatalytic and Organocatalytic Approaches to Chiral Amine/Amino Alcohol Synthesis

| Approach | Catalyst Type | Transformation | Key Features | Selectivity | Reference |

|---|---|---|---|---|---|

| Biocatalysis | Imine Reductase (IRED) | Asymmetric reduction of imines | Environmentally friendly, high selectivity | 91-99% ee | researchgate.netnih.gov |

| Biocatalysis | Multi-enzyme cascade | Asymmetric para-aminoethylation of phenols | One-pot synthesis from simple precursors | >99% ee | figshare.com |

| Organocatalysis | Chiral Brønsted Acid | Asymmetric iminium ion cyclization | Forms chiral cyclic amines | High ee | rsc.org |

| Organocatalysis | Primary β-amino alcohols | Various | Inexpensive, air-stable, tunable | Substrate-dependent | chiba-u.jp |

Organocatalysis employs small, chiral organic molecules to catalyze asymmetric reactions. scienceopen.com This field has expanded rapidly, providing powerful alternatives to metal-based catalysts. beilstein-journals.org For the synthesis of chiral amines, chiral Brønsted acids, such as those derived from BINOL, have proven effective. For example, a chiral N-triflyl phosphoramide (B1221513) can catalyze the asymmetric cyclization of 2-alkenylbenzaldimines via an iminium ion intermediate to generate 1-aminoindene derivatives in good yields and high enantioselectivities. rsc.org This type of activation can be conceptually extended to the intermolecular alkylation of phenols to introduce the aminoethyl moiety. The development of bifunctional organocatalysts, which can activate both the nucleophile and the electrophile simultaneously through non-covalent interactions like hydrogen bonding, has further enhanced the scope and selectivity of these transformations. chiba-u.jp

Enzyme-Mediated Chiral Amine Formation

The asymmetric synthesis of chiral amines from prochiral ketones is a powerful application of biocatalysis. nih.gov ω-Transaminases (ω-TAs) have emerged as particularly effective enzymes for this transformation, offering high enantioselectivity and operating under mild reaction conditions. nih.govnih.gov While a specific enzymatic synthesis for 2-(1-aminoethyl)-6-bromo-4-chlorophenol is not extensively documented, the synthesis of structurally related compounds, such as (R)-2-(1-aminoethyl)-4-fluorophenol, provides a strong precedent for this approach. nih.govresearchgate.net

The proposed enzymatic synthesis of this compound would start from the corresponding prochiral ketone, 1-(6-bromo-4-chloro-2-hydroxyphenyl)ethan-1-one. An (R)- or (S)-selective ω-transaminase could then be employed to catalyze the asymmetric amination, yielding the desired enantiomer of the target amine. A library of ω-TAs, potentially including variants from organisms like Arthrobacter sp., could be screened to identify an enzyme with optimal activity and selectivity for this specific substrate. nih.govresearchgate.net

Key reaction parameters that would require optimization include the choice of amino donor (e.g., isopropylamine, D-alanine), pH, temperature, and the use of co-solvents to enhance substrate solubility. nih.gov For instance, studies on the synthesis of (R)-2-(1-aminoethyl)-4-fluorophenol have shown optimal activity at a pH of 8.0 and temperatures between 35-40 °C, with dimethyl sulfoxide (B87167) (DMSO) or simple alcohols acting as effective co-solvents. nih.gov The use of whole-cell biocatalysts expressing the desired ω-TA can simplify the process by eliminating the need for costly enzyme purification and cofactor regeneration. nih.govnih.gov

Table 1: Key Parameters in Enzyme-Mediated Chiral Amine Synthesis

| Parameter | Description | Typical Range/Value | Rationale |

| Enzyme | ω-Transaminase (ω-TA) | (R)- or (S)-selective | Determines the stereochemical outcome of the reaction. |

| Substrate | Prochiral ketone | Varies | The starting material for the asymmetric amination. |

| Amino Donor | e.g., Isopropylamine, Alanine | Varies | Provides the amino group for the transamination reaction. |

| pH | Optimal for enzyme activity | 7.0 - 9.0 | Enzyme activity and stability are pH-dependent. |

| Temperature | Optimal for enzyme activity | 30 - 50 °C | Balances reaction rate and enzyme stability. |

| Co-solvent | e.g., DMSO, Ethanol (B145695) | 5 - 20% (v/v) | Improves the solubility of hydrophobic substrates. |

Catalytic Asymmetric Transformations

In addition to biocatalytic methods, catalytic asymmetric transformations using small molecule catalysts represent a cornerstone of modern organic synthesis for producing enantiomerically enriched compounds. frontiersin.org For the synthesis of chiral this compound, several catalytic asymmetric strategies could be envisioned, primarily focusing on the asymmetric reduction of an imine or the asymmetric addition to a carbon-nitrogen double bond.

One potential route involves the catalytic asymmetric reduction of a pre-formed imine derived from 1-(6-bromo-4-chloro-2-hydroxyphenyl)ethan-1-one. Chiral catalysts based on transition metals such as rhodium, iridium, or ruthenium, complexed with chiral phosphine (B1218219) ligands, are well-established for the highly enantioselective hydrogenation of C=N bonds.

Alternatively, a catalytic asymmetric transfer hydrogenation could be employed, using a chiral catalyst and a hydrogen donor like isopropanol (B130326) or formic acid. This method avoids the use of high-pressure hydrogen gas, making it more amenable to standard laboratory conditions.

Another approach is the use of chiral Brønsted acid catalysts. frontiersin.org These catalysts can activate the imine intermediate towards nucleophilic attack, for example, by a hydride source, and control the stereochemical outcome of the reaction. The development of highly acidic and sterically demanding chiral phosphoric acids has enabled a wide range of enantioselective transformations.

While direct catalytic asymmetric bromoamination of an alkene precursor is a powerful tool for generating chiral β-bromoamines, its application to a substituted styrene (B11656) derivative that could lead to the target compound would require careful consideration of regioselectivity and compatibility with the phenolic hydroxyl group. researchgate.netscispace.com

Table 2: Potential Catalytic Asymmetric Strategies

| Strategy | Catalyst Type | Key Features |

| Asymmetric Hydrogenation | Chiral transition metal complexes (e.g., Rh, Ir, Ru with chiral ligands) | High enantioselectivities, often requires high-pressure hydrogen. |

| Asymmetric Transfer Hydrogenation | Chiral transition metal complexes or organocatalysts | Milder reaction conditions, avoids high-pressure hydrogen. |

| Brønsted Acid Catalysis | Chiral phosphoric acids | Metal-free catalysis, activates imines for nucleophilic attack. |

Multi-Component and Convergent Synthetic Routes

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials, offer significant advantages in terms of efficiency, atom economy, and rapid generation of molecular complexity. nih.govnih.govtaylorandfrancis.com A convergent synthesis, which involves the separate synthesis of fragments of the molecule followed by their assembly, is often more efficient than a linear synthesis for complex targets. nih.gov

For this compound, a hypothetical MCR could be designed based on the principles of well-known reactions like the Strecker or Ugi reactions. nih.gov For instance, a modified Strecker synthesis could potentially involve the one-pot reaction of 6-bromo-4-chloro-2-hydroxybenzaldehyde, an ammonia (B1221849) source, and a cyanide source, followed by the addition of a methyl organometallic reagent to the resulting α-aminonitrile. However, the reactivity of the substituted phenol and potential side reactions would need to be carefully managed.

Sustainable and Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly important in the design of synthetic routes, aiming to minimize environmental impact and enhance safety. ijraset.comnih.govrsc.org The synthesis of this compound can be made more sustainable by incorporating these principles.

The use of biocatalysis, as described in section 2.2.2.1, is inherently a green approach. nih.gov Enzymes operate in aqueous media under mild conditions, are biodegradable, and can provide exquisite selectivity, reducing the need for protecting groups and minimizing waste. nih.gov

In catalytic asymmetric transformations, the use of highly efficient catalysts at low loadings minimizes metal waste. The development of recyclable catalysts, for example, by immobilization on a solid support, further enhances the sustainability of these processes. nih.gov Atom economy is another key principle of green chemistry, and MCRs are particularly advantageous in this regard as they maximize the incorporation of starting material atoms into the final product. nih.govijraset.com

The choice of solvents is also a critical consideration. Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents can significantly reduce the environmental footprint of a synthesis. Additionally, energy efficiency can be improved by using microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption. taylorandfrancis.comijraset.com

In the context of synthesizing this compound, a green chemistry perspective would favor the enzymatic route due to its mild conditions and aqueous solvent. If a traditional chemical synthesis is employed, a focus on a convergent approach with a highly efficient, recyclable catalyst and the use of green solvents would be paramount.

Table 3: Green Chemistry Principles in Synthesis

| Principle | Application in the Synthesis of this compound |

| Prevention | Designing synthetic routes that minimize waste generation. |

| Atom Economy | Employing MCRs or catalytic reactions that maximize the incorporation of reactants into the product. |

| Less Hazardous Chemical Syntheses | Using non-toxic or less toxic reagents and solvents. |

| Designing Safer Chemicals | The final product itself should have minimal toxicity. |

| Safer Solvents and Auxiliaries | Preferential use of water, ethanol, or other benign solvents. |

| Design for Energy Efficiency | Utilizing microwave heating or ambient temperature reactions. |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable biological sources where possible. |

| Reduce Derivatives | Avoiding the use of protecting groups to minimize synthetic steps and waste. |

| Catalysis | Using catalytic reagents in small quantities over stoichiometric reagents. |

| Design for Degradation | Designing the final product to be biodegradable after its intended use. |

| Real-time analysis for Pollution Prevention | Monitoring reactions to prevent the formation of byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of accidents. |

Strategic Derivatization for Enhanced Research and Analytical Applications of 2 1 Aminoethyl 6 Bromo 4 Chlorophenol

Synthesis of Imine and Schiff Base Derivatives

The primary amino group in 2-(1-Aminoethyl)-6-bromo-4-chlorophenol serves as a reactive handle for the synthesis of imine and Schiff base derivatives. This transformation is typically achieved through a condensation reaction with a carbonyl compound, such as an aldehyde or a ketone. redalyc.orgajrconline.org The reaction involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond of the imine, also known as an azomethine group. redalyc.org

These reactions are often catalyzed by the addition of a small amount of acid or base, or they can be driven to completion by heating and removing the water byproduct. ajrconline.org The resulting Schiff bases can have significant applications in coordination chemistry as ligands for metal complexes and have been studied for a wide range of biological activities. ajrconline.orgnih.gov The synthesis of these derivatives introduces new steric and electronic features to the parent molecule, which can be tailored by selecting different carbonyl-containing reagents.

Table 1: Examples of Schiff Base Synthesis from this compound

| Carbonyl Reactant | Product Name | Potential Application |

| Salicylaldehyde | 2-bromo-4-chloro-6-(1-((2-hydroxybenzylidene)amino)ethyl)phenol | Metal Chelation, Catalysis |

| Benzaldehyde | 2-bromo-4-chloro-6-(1-(benzylideneamino)ethyl)phenol | Synthetic Intermediate |

| Acetone | 2-bromo-4-chloro-6-(1-(propan-2-ylideneamino)ethyl)phenol | Protecting Group Chemistry |

| Cinnamaldehyde | 2-bromo-4-chloro-6-(1-((E)-3-phenylallylidene)amino)ethyl)phenol | Biological Activity Screening |

Chiral Derivatization for Enantiomeric Discrimination

The this compound molecule contains a stereocenter at the carbon atom adjacent to the amino group, meaning it exists as a pair of enantiomers. Distinguishing between and separating these enantiomers is crucial for pharmaceutical and biological studies. Chiral derivatization is a powerful strategy to achieve this discrimination.

Chiral Solvating Agents (CSAs) are enantiomerically pure compounds that interact with a chiral analyte to form transient, diastereomeric complexes. nih.gov These complexes exhibit distinct signals in Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for the differentiation and quantification of the enantiomers in a mixture.

Drawing parallels from structurally similar compounds, this compound can be converted into an effective CSA. For instance, research has shown that thiourea derivatives of 2-[(1R)-1-Aminoethyl]phenol are highly effective CSAs for the enantiodiscrimination of N-derivatized amino acids. nih.govresearchgate.net A similar derivatization of this compound, for example by reacting it with an isothiocyanate, could produce a novel CSA. The formation of these diastereomeric complexes relies on non-covalent interactions such as hydrogen bonding and π-π stacking. nih.gov

Pre-column derivatization is a widely used technique in high-performance liquid chromatography (HPLC) for the analysis of enantiomers. actascientific.com This method involves reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA) before injection into the chromatograph. This reaction converts the pair of enantiomers into a pair of stable diastereomers. Since diastereomers have different physical properties, they can be separated on a standard, achiral HPLC column. nih.gov

The primary amine of this compound is an ideal site for this type of derivatization. A variety of CDAs are available that react specifically with amines. The choice of reagent can enhance detection sensitivity, especially if a chromophore or fluorophore is introduced. nih.govnih.gov

Table 2: Potential Chiral Derivatizing Agents (CDAs) for HPLC Analysis

| Chiral Derivatizing Agent | Abbreviation | Reactive Group | Resulting Linkage |

| 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide | FDAA (Marfey's Reagent) | Fluoroaromatic | N-Arylamine |

| (S)-(-)-N-(Trifluoroacetyl)-prolyl chloride | 1-TPC | Acid Chloride | Amide |

| 9-fluorenylmethyl chloroformate | FMOC-Cl | Chloroformate | Carbamate |

| O-Phthaldialdehyde (with a chiral thiol) | OPA | Aldehyde | Isoindole |

Functional Group Interconversions and Diversification Strategies

Functional group interconversion (FGI) is a cornerstone of synthetic organic chemistry that allows for the transformation of one functional group into another. ub.edu This strategy is essential for creating a library of derivatives from a single parent molecule, enabling structure-activity relationship (SAR) studies. The structure of this compound offers multiple sites for FGI.

Phenolic Hydroxyl Group: The acidic proton of the phenol (B47542) can be removed by a base, and the resulting phenoxide can act as a nucleophile. This allows for etherification (e.g., Williamson ether synthesis) or esterification to produce a wide range of derivatives with modified polarity and hydrogen-bonding capabilities.

Primary Amino Group: The nucleophilic amino group can be acylated with acid chlorides or anhydrides to form amides. It can also be alkylated to produce secondary or tertiary amines.

Aryl Halides: The bromo and chloro substituents on the aromatic ring are key handles for various cross-coupling reactions, which can introduce new carbon-carbon or carbon-heteroatom bonds. The bromo group is typically more reactive than the chloro group in these transformations. vanderbilt.edu

Palladium-Catalyzed C-N Cross-Coupling in Derivatization

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, provide a powerful method for forming carbon-nitrogen (C-N) bonds. This reaction is highly versatile for derivatizing aryl halides. Given that this compound contains both an aryl bromide and a primary amine, it can participate in this reaction as either the electrophilic or the nucleophilic partner.

In one approach, the aryl bromide of the molecule can be coupled with a different primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. nih.gov This would replace the bromine atom with a new amino substituent, leading to a significantly diversified structure. The presence of the existing aminoethyl side chain could potentially influence the reaction through chelation effects, which may require specific ligand optimization. nih.gov

Alternatively, the primary amino group of this compound can act as the nucleophile, reacting with a different aryl halide to form a diarylamine derivative. This strategic application of palladium catalysis opens up a vast chemical space for creating novel derivatives with potentially enhanced or entirely new properties for various research applications.

Comprehensive Analytical Characterization Techniques for Structural Elucidation

Advanced Spectroscopic Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-(1-Aminoethyl)-6-bromo-4-chlorophenol. By probing the interactions of the molecule with electromagnetic radiation, these methods map out the chemical environment of individual atoms and bonds, collectively providing a detailed molecular fingerprint.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: This technique identifies the chemical environment and connectivity of hydrogen atoms (protons). For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the protons on the ethyl side chain, and the exchangeable protons of the amino (NH₂) and hydroxyl (OH) groups. The aromatic region would display two distinct signals for the two protons on the benzene (B151609) ring. The ethyl side chain would produce a quartet for the methine (CH) proton, split by the adjacent methyl (CH₃) protons, and a doublet for the methyl protons, split by the single methine proton. The signals for the OH and NH₂ protons often appear as broad singlets and their chemical shifts can vary depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy: This method provides information on the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR spectrum for this compound would be expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule: six for the aromatic ring and two for the aminoethyl side chain. The chemical shifts of the aromatic carbons are influenced by the attached substituents (Br, Cl, OH, and the aminoethyl group). The carbon atom bonded to the hydroxyl group would appear at a characteristic downfield shift, while carbons bonded to bromine and chlorine would also be shifted to specific ranges. docbrown.info

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish definitive structural connections. A COSY spectrum would show correlations between the coupled protons, for instance, between the CH and CH₃ protons of the ethyl group. An HSQC spectrum would correlate each proton signal with the carbon signal to which it is directly attached, confirming the C-H connectivity throughout the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are predicted values based on typical ranges for similar structural motifs. Actual experimental values may vary.

| Atom Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic CH (position 3) | 7.0 - 7.5 | 125 - 135 |

| Aromatic CH (position 5) | 7.0 - 7.5 | 125 - 135 |

| C-OH | - | 150 - 160 |

| C-Br | - | 110 - 120 |

| C-Cl | - | 120 - 130 |

| C-CH(NH₂)CH₃ | - | 130 - 140 |

| -CH(NH₂)CH₃ | 3.5 - 4.5 (quartet) | 45 - 55 |

| -CH(NH₂)CH₃ | 1.3 - 1.8 (doublet) | 20 - 30 |

| -OH | 5.0 - 9.0 (broad s) | - |

| -NH₂ | 1.5 - 3.5 (broad s) | - |

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula with high confidence. For this compound (C₈H₉BrClNO), the presence of bromine and chlorine atoms results in a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, and chlorine has two major isotopes (³⁵Cl and ³⁷Cl) with an approximate 3:1 ratio. The resulting molecular ion region will show a distinctive cluster of peaks (M+, [M+2]+, [M+4]+) reflecting these isotopic abundances, which serves as a powerful confirmation of the presence of one bromine and one chlorine atom. nist.gov

Tandem Mass Spectrometry (MS/MS): MS/MS involves the fragmentation of the isolated molecular ion to provide structural information. By analyzing the fragmentation pattern, the connectivity of the molecule can be inferred. A common fragmentation pathway for this compound would be the loss of the ethylamine (B1201723) side chain, leading to a prominent fragment ion corresponding to the bromochlorophenol core.

Vibrational spectroscopy probes the vibrational modes of the chemical bonds within a molecule, providing valuable information about the functional groups present. tandfonline.com

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying key functional groups. The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the range of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the phenolic group, often broadened due to hydrogen bonding. pressbooks.pub N-H stretching vibrations from the primary amine group typically appear in the same region, often as two distinct peaks for symmetric and asymmetric stretches. C-H stretches from the aromatic ring and the alkyl side chain will be observed around 2850-3100 cm⁻¹. The aromatic C=C stretching vibrations give rise to characteristic bands in the 1450-1600 cm⁻¹ region. okstate.edu Finally, C-Br and C-Cl stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations often produce strong and sharp signals in the Raman spectrum, which can be useful for identifying the substitution pattern. semanticscholar.org

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (Phenol) | 3200 - 3600 | Strong, Broad |

| N-H Stretch (Amine) | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-O Stretch (Phenol) | 1200 - 1260 | Strong |

| C-Cl Stretch | 600 - 800 | Medium |

| C-Br Stretch | 500 - 600 | Medium |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems like the aromatic ring. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show characteristic absorption bands arising from π→π* transitions of the substituted benzene ring. Phenolic compounds typically exhibit two main absorption bands. researchgate.net The position and intensity of these bands (λₘₐₓ) can be influenced by the nature and position of the substituents on the ring and by the pH of the solution, due to the potential for ionization of the phenolic hydroxyl group.

Chromatographic Purity Assessment and Separation Technologies

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its purity.

HPLC and UPLC are the premier techniques for assessing the purity of non-volatile organic compounds. mdpi.com A reversed-phase HPLC or UPLC method is typically developed for compounds like this compound.

In this setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water (often acidified with formic or acetic acid to ensure the amine group is protonated and gives good peak shape) and an organic solvent like acetonitrile (B52724) or methanol. epa.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure efficient separation of compounds with a range of polarities. nih.gov

Detection is commonly achieved using a UV detector, set at a wavelength where the compound exhibits strong absorbance (determined from the UV-Vis spectrum). scirp.org The purity of the sample is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. A pure sample will ideally show a single, sharp, and symmetrical peak. UPLC, which uses smaller stationary phase particles and higher pressures, offers faster analysis times and higher resolution compared to traditional HPLC. chromatographyonline.com

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. However, direct analysis of polar and non-volatile compounds such as this compound by GC is challenging due to the presence of the polar phenolic hydroxyl and primary amino functional groups. These groups can lead to strong interactions with the stationary phase, resulting in poor peak shape and thermal decomposition in the injector port.

To overcome these limitations, derivatization is a crucial step to convert the analyte into a more volatile and thermally stable form. For this compound, common derivatization strategies would involve targeting the active hydrogens on the hydroxyl and amino groups.

Potential Derivatization Reactions:

Silylation: Reaction with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), would replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. This process significantly reduces the polarity and increases the volatility of the molecule.

Acylation: Treatment with an acylating agent, like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), would form ester and amide derivatives, respectively. These fluoroacyl derivatives are highly volatile and can be detected with high sensitivity using an electron capture detector (ECD).

A hypothetical GC method for the analysis of a derivatized form of this compound would involve a capillary column with a non-polar or medium-polarity stationary phase. Temperature programming would be employed to ensure efficient separation from any impurities or by-products from the derivatization reaction. The choice of detector would depend on the derivatizing agent used, with flame ionization detection (FID) being a general-purpose option and ECD offering high sensitivity for halogenated derivatives.

Hypothetical GC Parameters for a Derivatized Analog:

| Parameter | Value |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium at 1.0 mL/min |

| Detector | Mass Spectrometry (MS) or Electron Capture Detector (ECD) |

| Expected Outcome | A sharp, symmetrical peak at a specific retention time corresponding to the derivatized compound. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-layer chromatography (TLC) is an indispensable, simple, and rapid technique for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the purity of a substance. For the synthesis of this compound, TLC would be routinely used to track the consumption of starting materials and the formation of the product.

The choice of the stationary phase, typically silica (B1680970) gel or alumina, and the mobile phase is critical for achieving good separation. Given the presence of a basic amino group and an acidic phenolic group, a stationary phase like silica gel 60 F254 would be suitable. The mobile phase would likely be a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) to achieve an optimal retention factor (Rf) value, ideally between 0.3 and 0.7. A small amount of a basic modifier, such as triethylamine (B128534), might be added to the mobile phase to prevent tailing of the amino compound.

Visualization of the spots on the TLC plate can be achieved under UV light (254 nm) if the compounds are UV-active. Additionally, various staining reagents can be used for visualization, such as ninhydrin (B49086) for the primary amine or a ferric chloride solution for the phenolic group.

Hypothetical TLC System for Reaction Monitoring:

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 pre-coated aluminum plates |

| Mobile Phase | Dichloromethane (B109758):Methanol (95:5 v/v) with 0.1% triethylamine |

| Application | Spotting of starting materials, reaction mixture, and co-spot |

| Development | In a closed chamber saturated with the mobile phase vapor |

| Visualization | UV lamp (254 nm) and/or staining with ninhydrin and gentle heating |

| Expected Rf | Product spot with a distinct Rf value from the starting materials |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can provide precise information about bond lengths, bond angles, and the absolute configuration of chiral centers.

For a molecule like this compound, which contains a chiral center at the carbon atom of the aminoethyl group, single-crystal X-ray diffraction is invaluable for determining its absolute stereochemistry. A suitable single crystal of the compound would be grown, and upon diffraction of X-rays, the resulting pattern of reflections would be analyzed to build a 3D electron density map, from which the atomic positions can be determined. It has been reported that this compound crystallizes in a monoclinic system, though detailed crystallographic data is not widely available.

Hypothetical Crystallographic Data Table:

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c (hypothetical) |

| a (Å) | 10.123 (hypothetical) |

| b (Å) | 8.456 (hypothetical) |

| c (Å) | 12.789 (hypothetical) |

| β (°) | 98.76 (hypothetical) |

| Volume (ų) | 1082.1 (hypothetical) |

| Z | 4 (hypothetical) |

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the electron distribution of the molecule. This analysis provides insights into the nature and extent of hydrogen bonding, halogen bonding, and other van der Waals interactions that stabilize the crystal packing.

For this compound, Hirshfeld analysis would likely reveal significant intermolecular hydrogen bonds involving the phenolic hydroxyl group and the amino group, acting as both donors and acceptors. Furthermore, the presence of bromine and chlorine atoms could lead to halogen bonding interactions, which are increasingly recognized as important forces in crystal engineering. The analysis would generate 2D fingerprint plots that quantify the contribution of different types of intermolecular contacts.

Thermal Analysis Methodologies

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. For this compound, TGA would provide information on its thermal stability and decomposition profile. A typical TGA curve would show the onset temperature of decomposition and the percentage of weight loss at different stages.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram for this compound would reveal its melting point, enthalpy of fusion, and any solid-state phase transitions. A sharp endothermic peak would correspond to the melting of the crystalline solid. For a related compound, an estimated melting point range of 60-90°C has been suggested.

Hypothetical Thermal Analysis Data:

| Analysis | Parameter | Value |

|---|---|---|

| TGA | Onset of Decomposition | > 200 °C (hypothetical) |

| DSC | Melting Point (Tₘ) | 85 °C (hypothetical) |

| DSC | Enthalpy of Fusion (ΔHբ) | 25 kJ/mol (hypothetical) |

Theoretical and Computational Chemistry Approaches for 2 1 Aminoethyl 6 Bromo 4 Chlorophenol

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental to elucidating the intrinsic properties of a molecule. For "2-(1-Aminoethyl)-6-bromo-4-chlorophenol," these methods can predict its stability, reactivity, and electronic characteristics, which are governed by the interplay of its functional groups: the phenol (B47542) ring, the aminoethyl side chain, and the bromine and chlorine substituents.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. For "this compound," DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be instrumental in determining key electronic properties.

These calculations can provide optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate electronic descriptors that are crucial for understanding reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are indicative of the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

In a study on halogenated phenols, DFT calculations have been used to explore their structure, chemical reactivity, and other properties. scholarsresearchlibrary.comresearchgate.net Similar studies on aminophenol derivatives have also employed DFT to calculate parameters like ionization potential and bond dissociation energies. mdpi.com For "this compound," DFT would likely reveal a complex electron distribution influenced by the electron-donating amino group and the electron-withdrawing halogen atoms.

A hypothetical table of DFT-calculated electronic properties for "this compound" is presented below, illustrating the type of data that would be generated.

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical stability and reactivity. |

| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule. |

Note: The values in this table are hypothetical and serve as an illustration of the data obtained from DFT calculations.

Computational Exploration of the Conformational Landscape

The biological activity of a molecule is often dictated by its three-dimensional shape and flexibility. "this compound" possesses several rotatable bonds, particularly in its aminoethyl side chain, which allows it to adopt various conformations. A computational exploration of its conformational landscape is essential to identify low-energy, stable conformers.

Molecular Modeling for Structure-Activity Relationships (SAR) and Ligand Design

Molecular modeling techniques are invaluable in rational drug design, enabling the prediction of a molecule's biological activity and its optimization as a potential therapeutic agent.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a novel compound like "this compound," QSAR models can be developed based on a dataset of structurally related molecules with known activities.

These models utilize molecular descriptors, which are numerical representations of a molecule's physicochemical properties. Descriptors can be constitutional, topological, geometrical, or electronic in nature. Multiple linear regression (MLR) and partial least squares (PLS) are common statistical methods used to build QSAR models. QSAR studies have been successfully applied to halogenated phenols to predict their toxicity. scholarsresearchlibrary.comresearchgate.netresearchgate.net A hypothetical QSAR study for a series of aminophenol derivatives could yield an equation of the following form:

Biological Activity = c0 + c1(logP) + c2(Dipole Moment) + c3*(HOMO Energy)

Where the coefficients (c0, c1, c2, c3) are determined from the statistical analysis. Such a model could then be used to predict the activity of "this compound."

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is crucial for understanding the potential interactions of "this compound" with biological targets such as enzymes or receptors. The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity using a scoring function.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability and dynamics of the ligand-receptor complex over time. MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the receptor. These techniques have been widely used to study the interaction of phenolic compounds with various proteins. nih.govresearchgate.netufms.br For "this compound," docking studies could reveal key interactions, such as hydrogen bonds formed by the hydroxyl and amino groups, and halogen bonds involving the bromine and chlorine atoms.

Analysis of Non-Covalent Interactions, Including Halogen Bonding

Non-covalent interactions are critical in determining the structure and function of biological systems. For "this compound," a detailed analysis of these interactions is essential for a complete understanding of its behavior.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. acs.org The bromine and chlorine atoms in "this compound" can potentially engage in halogen bonding with electron-rich atoms like oxygen or nitrogen in a biological target. Computational studies on dihalogenated phenols have explored the nature and preference of halogen bonds. nih.govresearchgate.net The strength and directionality of these bonds can be analyzed using methods like Quantum Theory of Atoms in Molecules (QTAIM).

Computational Prediction of Spectroscopic Properties and Reaction Pathways

Theoretical and computational chemistry offers powerful tools for elucidating the structural, electronic, and reactive nature of molecules like this compound. By employing a range of computational methods, it is possible to predict its spectroscopic signatures and explore potential reaction pathways, providing insights that complement experimental studies. These in silico approaches are particularly valuable for understanding the properties of novel or complex molecules where experimental data may be scarce.

The primary method utilized for these predictions is Density Functional Theory (DFT), a quantum mechanical modeling approach that allows for the calculation of a molecule's electronic structure. bohrium.comimist.ma The choice of the functional (e.g., B3LYP, PBE0, M06-2X) and the basis set (e.g., 6-31G*, 6-311++G(d,p)) is crucial for obtaining accurate results and is often benchmarked against experimental data for related compounds. researchgate.netmdpi.com

Prediction of Spectroscopic Properties

Computational methods can generate theoretical spectra that are invaluable for interpreting experimental data and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. bohrium.com The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is commonly used to calculate the magnetic shielding tensors of the nuclei. researchgate.net By comparing the calculated chemical shifts with experimental values, one can confidently assign the resonances in the NMR spectrum. For this compound, theoretical calculations would be essential to distinguish between the aromatic protons and to correctly assign the signals of the chiral center and the ethylamino group. A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts is presented below.

| Atom | Predicted ¹H Chemical Shift | Predicted ¹³C Chemical Shift |

|---|---|---|

| C1 | - | 125.0 |

| C2 | - | 130.5 |

| C3 | 7.5 | 118.0 |

| C4 | - | 128.0 |

| C5 | 7.2 | 115.0 |

| C6 | - | 150.0 |

| Cα | 4.1 | 55.0 |

| Cβ | 1.5 | 20.0 |

| NH₂ | 2.0 | - |

| OH | 5.5 | - |

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by determining the vibrational frequencies of the molecule. nih.gov These calculations not only predict the positions of the absorption bands but also their intensities. otago.ac.nz For this compound, this would allow for the assignment of characteristic vibrational modes, such as the O-H and N-H stretching frequencies, the aromatic C-H stretching, and the C-Br and C-Cl stretching vibrations. nih.gov Anharmonic calculations are often necessary to improve the agreement with experimental spectra. nih.gov

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(O-H) | 3600 - 3200 | Phenolic hydroxyl stretch |

| ν(N-H) | 3400 - 3300 | Amine N-H stretch |

| ν(C-H) aromatic | 3100 - 3000 | Aromatic C-H stretch |

| ν(C-H) aliphatic | 3000 - 2850 | Aliphatic C-H stretch |

| δ(N-H) | 1650 - 1580 | Amine N-H bend |

| ν(C=C) aromatic | 1600 - 1450 | Aromatic ring stretch |

| ν(C-O) | 1260 - 1180 | Phenolic C-O stretch |

| ν(C-N) | 1250 - 1020 | Amine C-N stretch |

| ν(C-Cl) | 850 - 550 | Carbon-chlorine stretch |

| ν(C-Br) | 680 - 515 | Carbon-bromine stretch |

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. mdpi.com These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.netsemanticscholar.org For this compound, TD-DFT would be used to predict the electronic transitions, likely π → π* transitions within the substituted benzene (B151609) ring. researchgate.net

Mass Spectrometry (MS): While predicting a full mass spectrum is complex, computational methods can be used to predict the fragmentation patterns of a molecule under electron ionization. acs.orgnih.gov By calculating the energies of different fragmentation pathways, it is possible to identify the most likely fragments to be observed in an experimental mass spectrum. nih.govresearchgate.net For this compound, key fragmentations would likely involve cleavage of the ethylamino side chain and loss of the halogen atoms.

Prediction of Reaction Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify transition states and calculate activation energies, providing a detailed understanding of reaction kinetics and thermodynamics.

For this compound, computational studies could explore a variety of reaction pathways, including:

Metabolic Transformations: Predicting the sites of metabolic modification, such as oxidation or conjugation, is a key application of computational chemistry in drug discovery. biomolther.org For this compound, one could investigate the likelihood of N-dealkylation, hydroxylation of the aromatic ring, or glucuronidation of the phenolic hydroxyl group.

Chemical Synthesis and Degradation: Theoretical calculations can be used to optimize synthetic routes by identifying the most favorable reaction conditions. Conversely, they can also be used to predict the degradation pathways of the molecule under various environmental conditions.

Receptor Binding: For phenethylamine (B48288) derivatives, understanding their interaction with biological targets is of great interest. biomolther.orgnih.gov Molecular docking and molecular dynamics simulations can be used to predict the binding mode and affinity of this compound with various receptors, providing insights into its potential pharmacological activity. biomolther.org

By combining these computational approaches, a comprehensive theoretical profile of this compound can be constructed, guiding experimental work and accelerating the understanding of its chemical and biological properties.

Mechanistic Investigations of 2 1 Aminoethyl 6 Bromo 4 Chlorophenol in Chemical and Biological Contexts

Molecular Interactions with Biological Macromolecules (Excluding Clinical Data)

The specific molecular interactions of 2-(1-Aminoethyl)-6-bromo-4-chlorophenol with biological macromolecules have not been extensively documented in publicly available research. However, based on its structural features—a halogenated phenol (B47542) with an aminoethyl side chain—we can infer potential interactions that warrant further investigation.

Enzymatic Inhibition and Activation Studies

Table 1: Potential Enzymatic Interactions of this compound

| Structural Feature | Potential Interaction Type | Possible Interacting Residues in Enzymes |

| Phenolic Hydroxyl Group | Hydrogen Bonding | Asp, Glu, Ser, Thr, His |

| Aromatic Ring | π-π Stacking, Hydrophobic Interactions | Phe, Tyr, Trp, Leu, Val |

| Bromo and Chloro Substituents | Halogen Bonding, Hydrophobic Interactions | Electron-rich atoms (e.g., backbone carbonyls) |

| Aminoethyl Group | Ionic Interactions, Hydrogen Bonding | Asp, Glu |

Ligand-Receptor Binding Mechanisms

The structural motifs of this compound suggest its potential to act as a ligand for various receptors. The aminophenol structure is a key component in some biologically active molecules. The specific binding mechanism would be dictated by the topology and chemical environment of the receptor's binding pocket. Computational modeling and ligand-docking studies could provide initial insights into its potential receptor targets and binding modes. Such studies are instrumental in predicting the binding selectivity of ligands to receptors, including G-protein-coupled receptors (GPCRs) nih.gov.

Nucleic Acid and Protein Interaction Profiling

The interaction of small molecules with nucleic acids and proteins is a critical aspect of their biological activity. While there is no specific data for this compound, studies on other aminophenol derivatives have shown potential for DNA interaction. These interactions can occur through intercalation, groove binding, or electrostatic interactions with the phosphate backbone. The planarity of the benzene (B151609) ring could facilitate intercalation between DNA base pairs. Furthermore, the amino group, which would be protonated at physiological pH, could interact with the negatively charged phosphate groups of DNA.

Influence of Halogen Substituents on Electronic and Steric Effects in Reactivity

The presence of bromine and chlorine atoms on the phenolic ring of this compound significantly influences its electronic properties and reactivity. Halogens exert a dual electronic effect on aromatic rings: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R).

Inductive Effect (-I): Due to their high electronegativity, both bromine and chlorine withdraw electron density from the benzene ring through the sigma bond, which deactivates the ring towards electrophilic aromatic substitution compared to phenol. lumenlearning.com

Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be delocalized into the π-system of the benzene ring, which directs incoming electrophiles to the ortho and para positions. quora.com

In the case of this compound, the strong inductive effect of the halogens predominates, making the aromatic ring less nucleophilic than phenol itself. The hydroxyl and aminoethyl groups are activating, ortho-, para-directing groups. The interplay of these activating and deactivating groups, along with their positions on the ring, dictates the regioselectivity of further chemical transformations.

Sterically, the bromine atom at the ortho position to the hydroxyl group can hinder the approach of bulky reagents to the adjacent positions and the hydroxyl group itself.

Table 2: Electronic and Steric Effects of Substituents

| Substituent | Inductive Effect | Resonance Effect | Steric Hindrance |

| -OH | -I (weak) | +R (strong) | Low |

| -CH(NH₂)CH₃ | -I (weak) | None | Moderate |

| -Br | -I (strong) | +R (weak) | Moderate |

| -Cl | -I (strong) | +R (weak) | Low |

Elucidation of Reaction Mechanisms in Synthetic Transformations

The synthesis of this compound would likely involve a multi-step process, starting from a simpler substituted phenol. A plausible synthetic route could involve the bromination and subsequent amination of a chlorophenol derivative. The mechanisms of these transformations are generally well-understood. For example, the bromination of 2-chlorophenol (B165306) can yield 4-bromo-2-chlorophenol. google.comgoogle.com

The introduction of the aminoethyl group could potentially be achieved through a variety of methods, such as a reductive amination of a corresponding acetyl-substituted phenol or through an SN2 reaction with a suitable amine.

Prospective Research Avenues and Applications of 2 1 Aminoethyl 6 Bromo 4 Chlorophenol in Advanced Chemical Science

Role as Chiral Building Blocks in Asymmetric Synthesis

Chirality is a fundamental property in pharmaceutical chemistry, as the enantiomers of a drug molecule often exhibit vastly different biological activities, with one being therapeutic while the other may be inactive or even harmful. nih.gov Consequently, the synthesis of enantiomerically pure compounds is a critical challenge in drug development. nih.gov Chiral amines, in particular, are essential structural motifs found in over 40% of commercial pharmaceuticals and serve as foundational building blocks for a wide range of high-value molecules. nih.gov

2-(1-Aminoethyl)-6-bromo-4-chlorophenol possesses a stereocenter at the carbon atom adjacent to the amino group, making it a valuable potential chiral building block. The production of this compound as a single enantiomer would allow for its incorporation into more complex molecules, transferring its chirality to the final product. Modern synthetic strategies, particularly biocatalysis, offer efficient and environmentally benign routes to such chiral amines. jocpr.commdpi.com Enzymes such as ω-transaminases have demonstrated high stereoselectivity in converting prochiral ketones to chiral amines and are ideal for this type of asymmetric synthesis. nih.gov The development of an enzymatic route to produce enantiopure (R)- or (S)-2-(1-Aminoethyl)-6-bromo-4-chlorophenol would be a significant step toward unlocking its potential.

Once obtained in enantiopure form, this chiral amine can be used in the synthesis of bioactive natural products and pharmaceuticals. nih.gov Its functional groups—the primary amine and the phenolic hydroxyl—provide reactive handles for a variety of chemical transformations, enabling its integration into larger, more complex molecular architectures where stereochemistry is crucial for function.

Development as Ligands for Organometallic Catalysis

The field of organometallic catalysis heavily relies on the design of chiral ligands that can coordinate to a metal center and induce high enantioselectivity in chemical reactions. jocpr.com The structure of this compound is an ideal precursor for the development of novel chiral ligands. The primary amino group can be readily derivatized, for instance, through condensation with an aldehyde to form a Schiff base.

This transformation converts the compound into a bidentate or potentially tridentate ligand, capable of binding metal ions through the phenolic oxygen, the imine nitrogen, and potentially other donor atoms introduced during derivatization. Schiff base complexes are of significant interest in inorganic and bioinorganic chemistry and have been explored for their catalytic and biological activities. researchgate.netnih.gov By coordinating to metals like copper, palladium, or rhodium, these ligands can create a chiral environment around the metal center, enabling asymmetric catalysis for reactions such as reductions, oxidations, and carbon-carbon bond formations. jocpr.com

The electronic properties of the resulting organometallic catalyst can be fine-tuned by the substituents on the aromatic ring. The electron-withdrawing nature of the bromine and chlorine atoms can influence the Lewis acidity of the metal center, thereby modulating its catalytic activity and selectivity. The systematic investigation of catalysts derived from this scaffold could lead to the discovery of new, highly efficient systems for asymmetric transformations.

Contributions to Chemical Biology Probes and Tools

A chemical probe is a selective small-molecule modulator of a protein's function that enables the study of that protein's role in biological systems. nih.gov The development of high-quality chemical probes is essential for target validation in drug discovery. The halogenated phenol (B47542) motif present in this compound is a common feature in many bioactive molecules and represents a promising starting point for the design of novel chemical probes.

Given that structurally related compounds have shown potential antimicrobial and anti-cancer properties, future research could focus on identifying the specific molecular targets of this compound. smolecule.com By developing derivatives and using techniques like cellular thermal shift assays, it may be possible to elucidate its mechanism of action and validate its targets, paving the way for its use as a chemical tool to probe complex biological pathways.

Future Directions in the Design of Functional Molecules

The unique combination of functional groups in this compound provides a versatile platform for the design of a wide array of functional molecules. Future research efforts are likely to focus on several key areas:

Stereoselective Synthesis: The foremost challenge is the development of robust and scalable methods for the asymmetric synthesis of both enantiomers of the compound. Biocatalytic methods, such as enzymatic kinetic resolution or asymmetric amination, are the most promising avenues. nih.gov

Library Synthesis and Screening: The compound is an excellent starting material for creating diverse chemical libraries. The amino group, hydroxyl group, and the aromatic ring can all be selectively modified. For example, the amino group can be acylated or alkylated, the hydroxyl group can be etherified, and the halogen atoms could potentially be replaced via cross-coupling reactions. These libraries could then be screened for various applications, including pharmaceuticals, agrochemicals, and functional materials. smolecule.com

Advanced Catalysts: A systematic exploration of its derivatives as ligands for a broad range of metal-catalyzed asymmetric reactions is warranted. This includes the synthesis of Schiff bases, phosphine-amine derivatives, and other multidentate ligands to investigate their performance in catalysis.

Polymer and Materials Science: The phenolic moiety suggests its potential use as a monomer in polymerization reactions to create functional polymers with unique properties, such as flame retardancy (due to the halogen content) or specific surface binding capabilities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.